molecular formula C18H19N3O B4388818 N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE

N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE

Cat. No.: B4388818
M. Wt: 293.4 g/mol
InChI Key: FOZDRGBDBHPQCA-UHFFFAOYSA-N
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Description

N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formylation: The final step involves the formylation of the alkylated benzimidazole using formamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the formamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Functionalized benzimidazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological research due to its structural similarity to naturally occurring biomolecules. It has been studied for its potential as an enzyme inhibitor and as a ligand for various biological receptors.

Medicine

In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The formamide group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    3-Methylbenzylbenzimidazole: A derivative with similar structural features.

    Formylbenzimidazole: Another derivative with a formyl group attached to the benzimidazole core.

Uniqueness

N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE is unique due to the presence of both the 3-methylbenzyl and formamide groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from other benzimidazole derivatives.

Properties

IUPAC Name

N-[2-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-5-4-6-15(11-14)12-21-17-8-3-2-7-16(17)20-18(21)9-10-19-13-22/h2-8,11,13H,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDRGBDBHPQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
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N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
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N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
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N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
Reactant of Route 5
N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE
Reactant of Route 6
N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE

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